molecular formula C17H18N6O4 B2483264 2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide CAS No. 946340-70-1

2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide

Cat. No. B2483264
CAS RN: 946340-70-1
M. Wt: 370.369
InChI Key: QHBOXULZMMLGDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, microwave-assisted synthesis, and the use of specific catalysts to achieve targeted structures. For instance, Nikalje et al. (2015) described the synthesis of thiazolidinone derivatives using cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, utilizing anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje, Hirani, & Nawle, 2015).

Molecular Structure Analysis

Molecular structure analysis, such as NMR and X-ray diffraction studies, provides detailed insights into the planarity of systems, dihedral angles between rings, and stabilization by intramolecular interactions. Sethusankar et al. (2002) detailed the crystal structure of a similar compound, emphasizing the planar nature of the imidazolidine-2,4-dione system and the stabilization of molecular structure through C-H⋅⋅⋅O and N-H⋅⋅⋅O interactions (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).

Chemical Reactions and Properties

The chemical properties of similar compounds have been investigated through various reactions, including those involving chloroacetamide, to synthesize derivatives with potential anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Duran and Canbaz (2013) determined the pKa values of newly synthesized acetamide derivatives, providing insights into their acidity and solubility characteristics (Duran & Canbaz, 2013).

Chemical Properties Analysis

The reactivity, stability, and interaction of these compounds with various reagents are key aspects of their chemical properties. Hsi and Skaletzky (1980) described the synthesis of 2-acetamido-5,6-dimethylbenzimidazole, highlighting the stability and reactivity of the benzimidazole ring system in the presence of deuterated and tritiated water, indicating the compound's potential for labeled studies (Hsi & Skaletzky, 1980).

Scientific Research Applications

  • Synthesis and Biological Activity :

    • A study by Bondock et al. (2008) involved synthesizing new heterocycles incorporating an antipyrine moiety, which exhibited antimicrobial activity. This research is significant for understanding the compound's role in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
    • Another study by Nikalje et al. (2015) focused on synthesizing and evaluating new derivatives for anti-inflammatory activity. The study included molecular docking to determine the binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
  • Synthesis and Antitumor Activity :

    • Fahim et al. (2019) reported the synthesis of novel pyrimidiopyrazole derivatives, some of which demonstrated significant in vitro antitumor activity. Molecular docking studies were performed to assess the interaction with 4hdq synthase complex (Fahim, Elshikh, & Darwish, 2019).
  • Radioligand Synthesis and Evaluation :

    • Research by Baraldi et al. (2004) on MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, highlights the compound's potential in pharmacological studies. The study presents the synthesis of the radioligand and its binding affinity, providing insights into its application in receptor characterization (Baraldi et al., 2004).
  • Peptide Mimetics and Crystal Structure Analysis :

properties

IUPAC Name

2-[3-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-20-14-13(15(25)21(2)17(20)26)23-7-6-22(16(23)19-14)10-4-3-5-11(8-10)27-9-12(18)24/h3-5,8H,6-7,9H2,1-2H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBOXULZMMLGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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